molecular formula C7H5BrF3NO B12863100 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

Katalognummer: B12863100
Molekulargewicht: 256.02 g/mol
InChI-Schlüssel: WAPPELBEJYYOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(difluoromethoxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)-3-fluoroaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Chemischer Reaktionen

5-Bromo-2-(difluoromethoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding aniline derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(difluoromethoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline include:

    2-Bromo-3-difluoromethoxy-5-fluoropyridine: This compound has a similar structure but with a pyridine ring instead of an aniline ring.

    2-Bromo-5-(trifluoromethoxy)pyridine: This compound features a trifluoromethoxy group instead of a difluoromethoxy group.

    5-Bromo-2-(difluoromethoxy)pyridine: This compound is similar but lacks the fluorine atom on the aniline ring.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C7H5BrF3NO

Molekulargewicht

256.02 g/mol

IUPAC-Name

5-bromo-2-(difluoromethoxy)-3-fluoroaniline

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2

InChI-Schlüssel

WAPPELBEJYYOCO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)OC(F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.